molecular formula C6H5N3O B1400746 [1,2,4]Triazolo[1,5-a]pyridin-7-ol CAS No. 1033810-70-6

[1,2,4]Triazolo[1,5-a]pyridin-7-ol

Cat. No.: B1400746
CAS No.: 1033810-70-6
M. Wt: 135.12 g/mol
InChI Key: BABOSZMRHSQJCE-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridin-7-ol is a nitrogen-containing heterocyclic compound. It is part of a class of compounds known for their significant biological activities and applications in medicinal and pharmaceutical chemistry. This compound is often found in medicinal and biologically active molecules, exhibiting various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing [1,2,4]Triazolo[1,5-a]pyridin-7-ol involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the microwave-mediated synthesis and the use of environmentally friendly reagents suggest potential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyridin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization of N-(2-pyridyl)amidines yields this compound .

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyridin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions modulate various biological processes, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[1,5-a]pyridin-7-ol is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets

Properties

IUPAC Name

3H-[1,2,4]triazolo[1,5-a]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-1-2-9-6(3-5)7-4-8-9/h1-4H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABOSZMRHSQJCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC1=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033810-70-6
Record name [1,2,4]triazolo[1,5-a]pyridin-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[1,5-a]pyridin-7-ol
Reactant of Route 2
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Reactant of Route 3
[1,2,4]Triazolo[1,5-a]pyridin-7-ol
Reactant of Route 4
[1,2,4]Triazolo[1,5-a]pyridin-7-ol
Reactant of Route 5
[1,2,4]Triazolo[1,5-a]pyridin-7-ol
Reactant of Route 6
[1,2,4]Triazolo[1,5-a]pyridin-7-ol

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